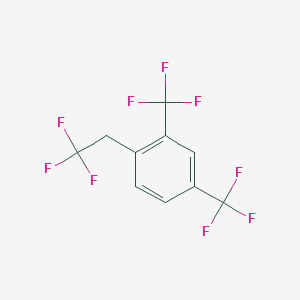

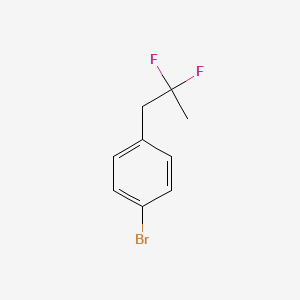

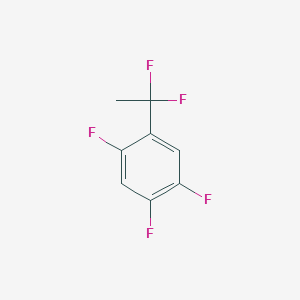

![molecular formula C15H18F4N2O3 B1439575 2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate CAS No. 1208668-99-8](/img/structure/B1439575.png)

2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate

Overview

Description

“2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate” is a chemical compound with the CAS Number: 1208668-99-8 . It has a molecular weight of 350.31 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(2,6-dimethyl-4-morpholinyl)-3-fluorophenylcarbamate . The InChI code for this compound is 1S/C15H18F4N2O3/c1-9-6-21(7-10(2)24-9)13-4-3-11(5-12(13)16)20-14(22)23-8-15(17,18)19/h3-5,9-10H,6-8H2,1-2H3,(H,20,22) .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.300±0.06 g/cm3 and a predicted boiling point of 360.5±42.0 °C . Unfortunately, the melting point and flash point data are not available .Scientific Research Applications

1. Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) discusses a neurokinin-1 receptor antagonist that shows efficacy in pre-clinical tests related to emesis and depression, indicating potential applications in these areas. This compound has a water solubility of >100 mg/mL and is suitable for both intravenous and oral clinical administration (Harrison et al., 2001).

2. Chiral Discrimination in Pharmaceutical Analysis

Bereznitski et al. (2002) achieved separation of enantiomers of a related compound using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This has implications in chiral discrimination in pharmaceutical analysis, demonstrating how different interactions like hydrogen bonds and inclusion in amylose carbamate chains contribute to enantioselectivity (Bereznitski et al., 2002).

3. Electrochemical Fluorination in Synthetic Chemistry

Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives, which is relevant in the context of producing fluorinated compounds. This study provides insights into the synthesis and physical properties of nitrogen-containing F-carboxylic acids, crucial for various applications in synthetic chemistry (Takashi et al., 1998).

4. Mechanistic Insights in Pharmaceutical Chemistry

Zhao et al. (2004) investigated the oxidative degradation of a morpholine acetal substance P antagonist, revealing novel thermal rearrangements and [1,3]-sigmatropic rearrangement. This study provides valuable mechanistic insights for researchers in pharmaceutical chemistry, especially in understanding degradation pathways of drug molecules (Zhao et al., 2004).

5. Synthesis and Evaluation of Carbamate Analogues in Medicinal Chemistry

Rahmathullah et al. (1999) synthesized several carbamate analogues of 2,5-bis(4-amidinophenyl)furan and evaluated them against Pneumocystis carinii pneumonia in an immunosuppressed rat model. This study is significant in medicinal chemistry, particularly in the synthesis and evaluation of potential prodrugs (Rahmathullah et al., 1999).

properties

IUPAC Name |

2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F4N2O3/c1-9-6-21(7-10(2)24-9)13-4-3-11(5-12(13)16)20-14(22)23-8-15(17,18)19/h3-5,9-10H,6-8H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBWMFIICCROCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)NC(=O)OCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1439497.png)

![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)

![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)